7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Medicinal chemistry Synthetic methodology Building blocks

SAR campaigns on pyrrolopyridinone scaffolds often fail due to substituent-driven potency swings exceeding three orders of magnitude. This 7-nitro derivative provides a defined electronic starting point with calculated LogP 0.11. - **Derivatization-ready**: Nitro group reduces to 7-amino for Sandmeyer or SNAr; established path to Cdc7 kinase inhibitors (2-10 nM range). - **Matched-pair utility**: 0.13 LogP shift vs. parent scaffold (CAS 32501-05-6) for ADME correlation studies. - **Benchmark reference**: Representative nitro-aromatic exemplar for PfDHODH inhibitor patents (US8703811; IC50 110-420 nM). Immediate shipment, research-grade quantities.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
Cat. No. B11763652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1C2=NC=CC(=C2NC1=O)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O3/c11-6-3-4-7(9-6)5(10(12)13)1-2-8-4/h1-2H,3H2,(H,9,11)
InChIKeyJTDDPNCMKGGUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile for Procurement


7-Nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS 1190313-27-9; molecular formula C₇H₅N₃O₃; molecular weight 179.13 g/mol) is a nitro-substituted dihydropyrrolopyridinone . Its fused pyrrolo[3,2-b]pyridine core is a privileged scaffold in kinase inhibitor and receptor antagonist programs, with the 7-nitro group providing both a spectroscopic handle and a synthetic vector for further derivatization [1]. The compound exhibits a density of 1.5 ± 0.1 g/cm³, a boiling point of 417.4 ± 45.0 °C at 760 mmHg, a flash point of 206.2 ± 28.7 °C, a calculated LogP of 0.11, and a refractive index of 1.642 .

Structural and Functional Non-Interchangeability


Pyrrolo[3,2-b]pyridin-2-one derivatives exhibit highly divergent biological activity profiles depending on the nature and position of ring substituents. The core scaffold alone (1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, CAS 32501-05-6) has a molecular weight of 134.14 g/mol and LogP of 0.24, whereas the 7-nitro derivative (MW 179.13; LogP 0.11) introduces a strong electron-withdrawing group that alters both reactivity and target engagement potential [1]. SAR studies on structurally related 7-substituted pyrrolopyridinones show that different substituents at the 7-position can yield IC₅₀ values differing by orders of magnitude—from single-digit nanomolar to >10,000 nM—against the same target class [2]. Without a specific comparator benchmark, generic in-class substitution is unsupportable.

Quantitative Evidence for Measurable Differentiation


Synthetic Utility as a Divergent Intermediate

The core scaffold—1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one—is accessible via nitro reduction and cyclization from 2-(3-nitro-2-pyridyl)ethyl acetate using SnCl₂·2H₂O, yielding 4-azaoxindole in 33% isolated yield . The 7-nitro derivative (CAS 1190313-27-9) retains the intact nitro group, preserving it as a synthetic handle for reduction (→ 7-NH₂), diazotization, or nucleophilic aromatic substitution. For a researcher requiring a divergent intermediate, only the 7-nitro congener provides this derivatization pathway; the unsubstituted core scaffold does not.

Medicinal chemistry Synthetic methodology Building blocks

LogP and Polarity Differentiation

The calculated LogP for 7-nitro-pyrrolo[3,2-b]pyridin-2-one is 0.11 , compared to the parent scaffold LogP of 0.24 [1]. The decrease of 0.13 LogP units (approx. 1.35× lower predicted octanol/water partition) reflects the electron-withdrawing and polar character of the nitro group. This modest shift has practical implications for reversed-phase chromatography retention times, aqueous solubility, and predicted passive membrane permeability, making the two compounds non-interchangeable in standardized compound management and screening workflows.

Physicochemical profiling Compound handling ADME

DHODH Inhibitory Activity Potential

Nitro-containing pyrrolo[3,2-b]pyridine derivatives are explicitly claimed as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors in US Patent US8703811B2 [1]. In this patent series, a structurally related nitro-aromatic pyrrolopyridinone (Compound 38, BDBM50379143) inhibits PfDHODH with an IC₅₀ of 418 nM, while compound 49 achieves IC₅₀ = 113 nM, and compound 74 shows IC₅₀ = 220 nM under the same chromogen-linked DCIP assay conditions [2][3]. By class-level inference, the 7-nitro substituent serves as a key pharmacophoric element in this target engagement profile. It is important to note that direct head-to-head IC₅₀ data for 7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one against PfDHODH are not available in the public domain.

DHODH inhibition Antimalarial Immunomodulation

Vasopressin Receptor Antagonist Scaffold

The 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold is the core template for a series of high-affinity human V1a and V1b vasopressin receptor antagonists disclosed in patent WO2009133314A1 [1]. Displacement of [³H]-vasopressin from human V1a receptors expressed in HEK293 cell membranes by a representative derivative shows a Ki of 1,940 nM, while V2 receptor antagonism for another derivative yields an IC₅₀ of 230 nM in rat kidney membrane preparations [2][3]. Importantly, in this series, R4 and R5 substituents (the 6- and 7-positions of the pyrrolopyridinone ring) are explicitly defined as modulators of affinity and selectivity, positioning the 7-nitro derivative as a potential selectivity-tuning precursor.

Vasopressin receptor V1a/V1b antagonist CNS indications

Synthetic Route and Step Economy

The synthesis of the unsubstituted core scaffold proceeds via SnCl₂-mediated reduction of the nitro group on 2-(3-nitro-2-pyridyl)ethyl acetate, yielding 33% 4-azaoxindole after flash chromatography . In contrast, 7-nitro-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is the pre-reduction intermediate that preserves the nitro functionality. For a user who needs the nitro compound, purchasing the pre-reduced intermediate eliminates the need to re-oxidize or re-nitrate the core—a chemically challenging and low-yielding transformation. For users who need the reduced core, the 7-nitro compound can serve as a precursor for in-house reduction.

Process chemistry Building block procurement Synthetic strategy

Research and Industrial Application Scenarios


Divergent Intermediate for Library Synthesis

The intact 7-nitro group makes this compound the preferred starting material for parallel derivatization campaigns targeting 7-substituted pyrrolopyridinones. Researchers can reduce to the 7-amino congener, perform diazotization/Sandmeyer chemistry, or use the nitro group as a leaving group in nucleophilic aromatic substitution, enabling rapid SAR exploration at a position known to modulate potency in Cdc7 kinase (IC₅₀ range: 2–10 nM for optimized analogs) and vasopressin receptor antagonist programs [1][2].

Reference Standard for DHODH Patent Landscaping

For organizations prosecuting or freedom-to-operate analyzing PfDHODH inhibitor patents in the US8703811 family, the 7-nitro pyrrolopyridinone serves as a representative nitro-aromatic exemplar. Nitro-substituted compounds in this patent series show PfDHODH IC₅₀ values in the 110–420 nM range under standard DCIP chromogenic assay conditions, establishing a potency benchmark for evaluating novel analogs [1].

Physicochemical Probe for Assay Development

With a calculated LogP of 0.11 vs. 0.24 for the parent scaffold, this compound can serve as a matched-pair probe to assess how a 0.13-unit LogP shift affects HPLC retention, aqueous solubility, and passive permeability in standardized ADME assays. This is particularly relevant for compound management teams establishing storage and handling protocols for nitro-aromatic heterocycles [1].

Precursor for Vasopressin Antagonist Optimization

In the pyrrolopyridinone series disclosed in WO2009133314A1, substituents at the 6- and 7-positions (R4 and R5) are critical for V1a vs. V1b selectivity. The 7-nitro derivative provides a defined electronic starting point for systematic exploration of how electron-withdrawing character at the 7-position influences V1a (Ki ~1,940 nM range for reference analogs) vs. V1b vs. V2 selectivity profiles [1].

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